2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol
Overview
Description
“2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol” is a chemical compound with the CAS Number: 874606-65-2 and a linear formula of C11 H12 N2 O2 S . It has a molecular weight of 236.29 . This compound has generated interest in scientific research due to its potential.
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 236.29 . Its IUPAC name is 2-{[(2-hydroxyethyl)sulfanyl]methyl}-4-quinazolinol .Scientific Research Applications
Quinazolinone Derivatives from Streptomyces
- Overview : Quinazolinone derivatives, similar to 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, were isolated from the strain Streptomyces sp. and exhibited diverse bioactivities. These derivatives, including 2-Methyl-3H-quinazolin-4-one and 1H-quinazoline-2,4-dione, have shown potential in various biological applications.
- Source : (Maskey et al., 2004)
Antimalarial and Antitumor Effects
- Overview : Analogues of quinazolinones, including compounds with structures similar to this compound, were studied for their antimalarial and antitumor properties. These studies indicate that such compounds may have significant potential in these areas, although modifications can affect their efficacy.
- Source : (Werbel & Degnan, 1987)
H1-antihistaminic Agents
- Overview : Quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, suggesting the potential of this compound in similar applications. These compounds showed significant protection against histamine-induced bronchospasm in animal models.
- Source : (Alagarsamy & Parthiban, 2013)
Analgesic Activity
- Overview : Some quinazolinone derivatives have demonstrated notable analgesic activity. This suggests that this compound could be explored for potential analgesic properties in various medical applications.
- Source : (Osarodion, 2023)
Antimicrobial, Analgesic, and Anti-inflammatory Properties
- Overview : Research on quinazolinone derivatives indicates their effectiveness in antimicrobial, analgesic, and anti-inflammatory applications. This broad spectrum of activity highlights the potential utility of compounds like this compound in treating various conditions.
- Source : (Dash et al., 2017)
HDAC Inhibition for Alzheimer's Disease
- Overview : Quinazolin-4-one derivatives have shown promise as histone deacetylase inhibitors for the treatment of Alzheimer's disease. This suggests a potential application of this compound in neurodegenerative disorders.
- Source : (Yu et al., 2013)
Corrosion Inhibition
- Overview : Quinazolinone derivatives have been used as corrosion inhibitors, indicating a potential industrial application for this compound in protecting metals from corrosion.
- Source : (Errahmany et al., 2020)
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanylmethyl)-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-5-6-16-7-10-12-9-4-2-1-3-8(9)11(15)13-10/h1-4,14H,5-7H2,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKHQKUBLXEOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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